Desglymidodrine (DMAE) is the biologically active metabolite of the prodrug Midodrine. [, , ] Following oral administration of Midodrine, it undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by the liver carboxylesterase enzyme, to form Desglymidodrine. [, , ]
Desglymidodrine functions as a selective α1-adrenergic receptor agonist. [, ] This selectivity means it preferentially binds to and activates α1-adrenergic receptors over other subtypes of adrenergic receptors. [, ] This selectivity is crucial for its pharmacological effects, primarily its ability to increase blood pressure.
Desglymidodrine serves as a valuable tool in various scientific research areas, particularly those focusing on orthostatic hypotension, vasoplegic syndromes, and α1-adrenergic receptor pharmacology. [, , ]
Desglymidodrine can be synthesized from Midodrine using conventional amide hydrolysis. [] This method involves cleaving the amide bond in Midodrine to yield Desglymidodrine. The specific conditions and reagents used in the hydrolysis reaction can influence the yield and purity of the final product. []
Desglymidodrine undergoes metabolism primarily in the liver. [] While specific details are limited in the provided texts, one study using human liver microsomes identified CYP2D6 as the primary enzyme responsible for the 5'-O-demethylation of Desglymidodrine. [] This metabolic pathway leads to the formation of a less active metabolite, indicating the importance of CYP2D6 activity in the overall pharmacokinetics of Desglymidodrine.
Desglymidodrine exerts its pharmacological effects by selectively binding to and activating α1-adrenergic receptors located on the surface of vascular smooth muscle cells, primarily in arterioles and veins. [, , ] This activation leads to smooth muscle contraction, resulting in vasoconstriction and an increase in peripheral vascular resistance. [, , ] The subsequent increase in peripheral resistance leads to an elevation in both systolic and diastolic blood pressure. [] Importantly, Desglymidodrine demonstrates poor penetration across the blood-brain barrier, minimizing its central nervous system effects. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7